

Technical Support Center: Optimizing VPM-p15 Concentration for Maximal ADGRG2 Activation

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Compound of Interest

Compound Name: VPM-p15
Cat. No.: B15603103

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Welcome to the technical support center for the use of **VPM-p15** in activating the adhesion G protein-coupled receptor G2 (ADGRG2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for maximal receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is **VPM-p15** and how does it activate ADGRG2?

A1: **VPM-p15** is an optimized synthetic peptide agonist derived from the endogenous Stachel sequence of ADGRG2, also known as GPR64.^{[1][2]} The native Stachel peptide, p15, can activate ADGRG2, but with low affinity.^{[1][3]} **VPM-p15**, with the amino acid substitutions T1V and F3Phe(4-Me), was developed to have a significantly improved affinity, over two orders of magnitude higher than p15, leading to more potent activation of ADGRG2.^{[1][3][4]} Upon binding, **VPM-p15** induces a conformational change in ADGRG2, triggering downstream signaling pathways.^{[5][6]}

Q2: What is the recommended concentration range for **VPM-p15** to achieve maximal ADGRG2 activation?

A2: The optimal concentration of **VPM-p15** can vary depending on the cell type, receptor expression levels, and the specific signaling pathway being investigated. However, based on published data, a concentration range of 1 μ M to 100 μ M is a good starting point for most cell-based assays.^[1] The reported EC₅₀ for **VPM-p15** in inducing cAMP accumulation in HEK293

cells expressing a truncated form of ADGRG2 (ADGRG2-ΔGPS-β) is approximately $1.41 \pm 0.16 \mu\text{M}$.^[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: I am not observing any ADGRG2 activation with **VPM-p15**. What are the possible causes and troubleshooting steps?

A3: Several factors could contribute to a lack of ADGRG2 activation. Here are some common issues and troubleshooting suggestions:

- **VPM-p15 Integrity:** Ensure the peptide is properly stored and handled to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
- **Cellular System:**
 - **Receptor Expression:** Confirm the expression of functional ADGRG2 on the cell surface. Use techniques like cell-surface ELISA or flow cytometry.^[3]
 - **Cell Line:** The signaling response can be cell-type specific due to the differential expression of G proteins and other signaling molecules.^[7] Consider using a cell line known to express the necessary downstream signaling components (e.g., HEK293 cells).
- **Assay Sensitivity:** The assay used to measure activation may not be sensitive enough. For Gs activation, a GloSensor™ cAMP assay is a sensitive method.^{[1][8]} For Gq activation, a calcium flux assay can be used.^{[1][9]} For β-arrestin recruitment, a Bioluminescence Resonance Energy Transfer (BRET) assay is suitable.^{[1][9]}
- **Receptor Construct:** If you are using a truncated or mutated version of ADGRG2, ensure the construct is correctly designed and expressed. Certain mutations, particularly in the ECL2 and TM6 regions, can abolish **VPM-p15** binding and subsequent activation.^{[1][10]}

Q4: Can **VPM-p15** activate signaling pathways other than the Gs-cAMP pathway?

A4: Yes, **VPM-p15** has been shown to activate multiple downstream signaling pathways upon binding to ADGRG2. In addition to the Gs pathway leading to cAMP accumulation, **VPM-p15** can also induce Gq-mediated signaling, resulting in an increase in intracellular calcium levels.

[1][11] Furthermore, **VPM-p15** promotes the recruitment of β -arrestin1 and β -arrestin2 to the receptor.[1][7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Low or no signal in cAMP assay	1. Insufficient VPM-p15 concentration. 2. Low ADGRG2 expression. 3. Degraded VPM-p15. 4. Inappropriate cell line.	1. Perform a dose-response curve with VPM-p15 (e.g., 10 nM to 100 μ M). 2. Verify receptor expression via cell-surface ELISA or Western blot. 3. Prepare fresh VPM-p15 stock solution. 4. Use a cell line known to couple to Gs, such as HEK293.
Inconsistent results between experiments	1. Variation in cell density. 2. Inconsistent VPM-p15 preparation. 3. Passage number of cells.	1. Ensure consistent cell seeding density for all experiments. 2. Prepare a large batch of VPM-p15 stock solution for a series of experiments. 3. Use cells within a consistent and low passage number range.
High background signal	1. Constitutive activity of the ADGRG2 construct. 2. Basal signaling in the cell line.	1. Some truncated ADGRG2 constructs can exhibit constitutive activity.[12] Compare with a mock-transfected control. 2. Measure basal signaling in untransfected cells to establish a baseline.
No β -arrestin recruitment observed	1. BRET assay not optimized. 2. Low expression of either the receptor or β -arrestin fusion proteins.	1. Optimize the ratio of donor and acceptor plasmids. 2. Confirm the expression of both fusion proteins by Western blot.

Quantitative Data Summary

Table 1: Potency of p15 and **VPM-p15** on ADGRG2-ΔGPS-β Activation

Peptide	EC50 (μM) for cAMP Accumulation	Fold Increase in Potency (compared to p15)
p15	~240	-
VPM-p15	1.41 ± 0.16	~170

Data obtained from studies in HEK293 cells transfected with ADGRG2-ΔGPS-β.[\[1\]](#)

Experimental Protocols

GloSensor™ cAMP Assay for Gs Activation

This protocol is adapted from published studies to measure **VPM-p15**-induced cAMP production.[\[1\]](#)[\[8\]](#)

Materials:

- HEK293 cells
- Expression plasmids for ADGRG2 (or mutants)
- GloSensor™-22F cAMP Plasmid
- Culture medium (e.g., DMEM)
- CO2-independent medium
- GloSensor™ cAMP Reagent
- **VPM-p15** peptide
- 96-well white, clear-bottom plates
- Luminometer

Procedure:

- Co-transfect HEK293 cells with the ADGRG2 expression plasmid and the GloSensor™-22F cAMP plasmid in a 24-well plate.
- 24 hours post-transfection, detach the cells and seed them into a 9-well plate at a density of approximately 20,000 cells per well.
- Allow cells to attach and grow for another 24 hours.
- Wash the cells with PBS.
- Incubate the cells for 2 hours in 100 µL of a solution containing 88% CO₂-independent medium, 10% fetal bovine serum, and 2% (v/v) GloSensor™ cAMP reagent.
- Prepare serial dilutions of **VPM-p15** in the assay buffer.
- Add the desired concentrations of **VPM-p15** to the wells.
- Measure luminescence immediately using a luminometer.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β -arrestin Recruitment

This protocol is for measuring the interaction between ADGRG2 and β -arrestin upon **VPM-p15** stimulation.^[1]

Materials:

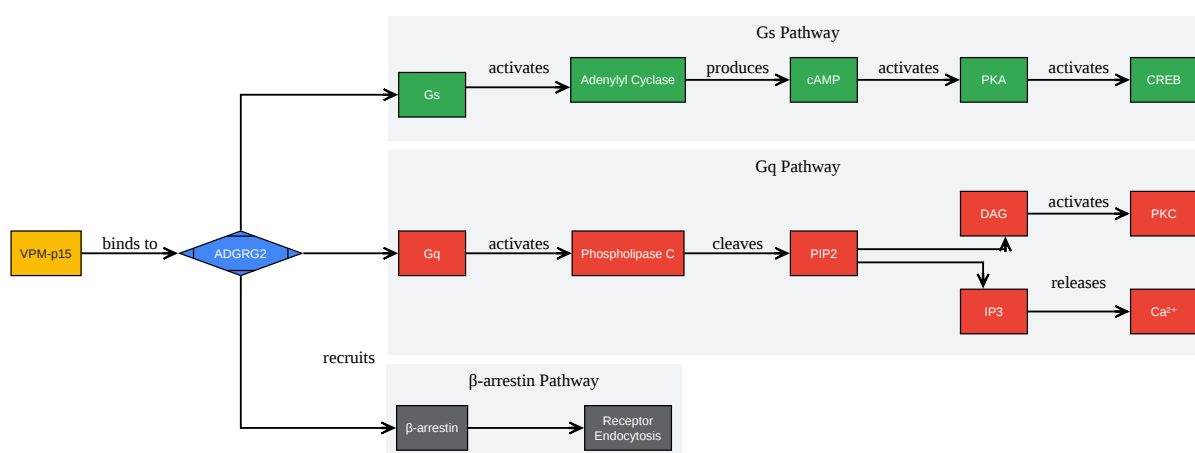
- HEK293 cells
- Expression plasmids: ADGRG2 fused to a Renilla luciferase (Rluc) donor and β -arrestin1/2 fused to a Yellow Fluorescent Protein (YFP) acceptor.
- **VPM-p15** peptide
- Coelenterazine h (luciferase substrate)

- 96-well white, clear-bottom plates
- Plate reader capable of measuring dual-emission luminescence.

Procedure:

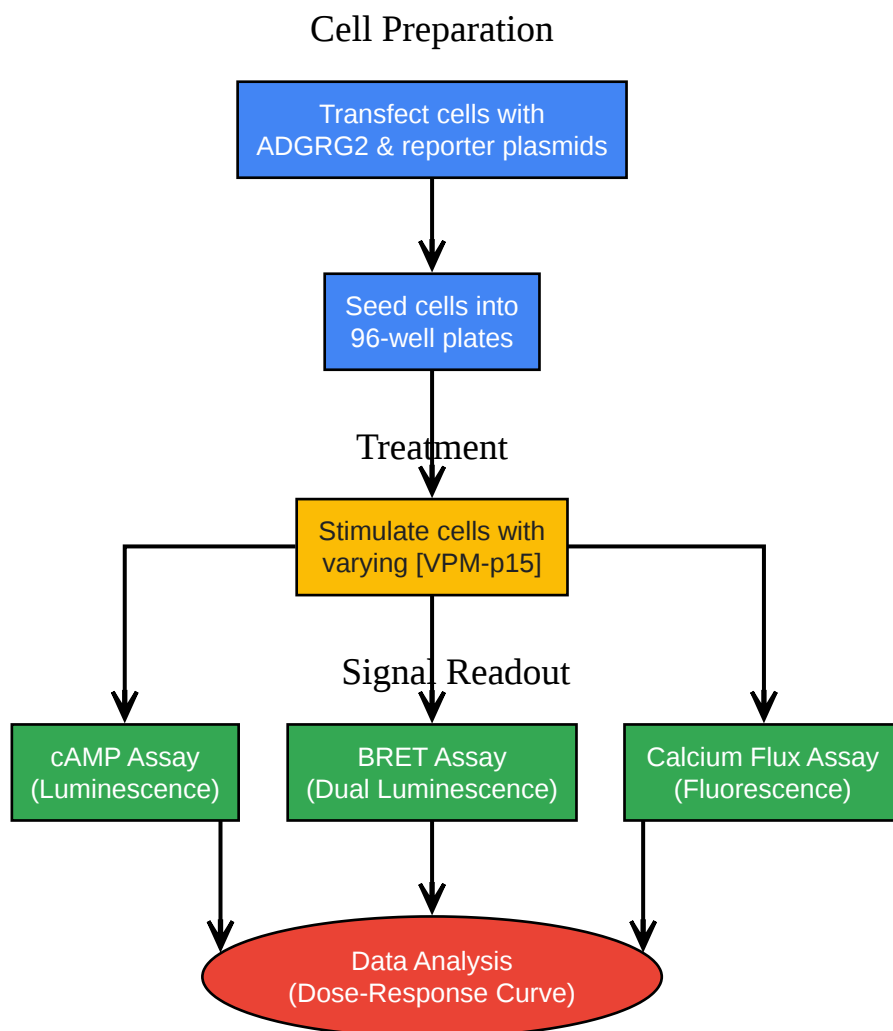
- Co-transfect HEK293 cells with the Rluc-ADGRG2 and YFP- β -arrestin plasmids.
- 24-48 hours post-transfection, seed the cells into a 96-well plate.
- Wash the cells with PBS.
- Stimulate the cells with varying concentrations of **VPM-p15** for a predetermined time (e.g., 15-30 minutes).
- Add the Rluc substrate, coelenterazine h, to each well.
- Immediately measure the luminescence emission at two wavelengths: one for the Rluc donor (e.g., 370-480 nm) and one for the YFP acceptor (e.g., 527 nm).
- Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. An increase in the BRET ratio indicates receptor- β -arrestin interaction.

Visualizations



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Caption: **VPM-p15** activates ADGRG2, leading to Gs, Gq, and β-arrestin signaling.



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Caption: General workflow for assessing ADGRG2 activation by **VPM-p15**.

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